molecular formula C14H12O2 B099516 2-(4-Methoxyphenyl)benzaldehyde CAS No. 16064-04-3

2-(4-Methoxyphenyl)benzaldehyde

Cat. No. B099516
CAS RN: 16064-04-3
M. Wt: 212.24 g/mol
InChI Key: RMFQIZQKPSRFAC-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)benzaldehyde is a chemical compound with the molecular formula C15H14O2 . It has an average mass of 226.270 Da and a monoisotopic mass of 226.099380 Da .


Molecular Structure Analysis

The molecular structure of 2-(4-Methoxybenzyl)benzaldehyde consists of 15 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . It has a density of 1.1±0.1 g/cm3, a boiling point of 361.0±22.0 °C at 760 mmHg, and a flash point of 160.5±15.9 °C .


Physical And Chemical Properties Analysis

2-(4-Methoxybenzyl)benzaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 361.0±22.0 °C at 760 mmHg, and a flash point of 160.5±15.9 °C . It has a molar refractivity of 69.0±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 204.5±3.0 cm3 .

Scientific Research Applications

Synthesis of Benzothiazoles

2-(4-Methoxyphenyl)benzaldehyde is used in the synthesis of benzothiazoles . Benzothiazoles and their derivatives have been of considerable interest to organic and medicinal chemists for many years due to their potent antitumor activity and other important pharmaceutical utilities, such as treatment of inflammatory diseases, epilepsy, analgesia, viral infections, cancer, and tuberculosis .

Ab Initio/DFT Studies

The molecular structure and vibrational frequencies of 2-(4-Methoxyphenyl)benzaldehyde in the ground state have been investigated with ab initio (HF) and density functional theory methods (BLYP, B3LYP, B3PW91 and mPW1PW91) implementing the standard 6–311G (d,p) basis set . This helps in understanding the properties and behavior of the compound at a molecular level.

Microwave Irradiation and Solvent Free Conditions

2-Aminothiophenol and 4-methoxybenzaldehyde were cyclized under microwave irradiation and solvent free conditions to synthesize 2-(4-Methoxyphenyl)benzo[d]thiazole . This method provides an efficient and environmentally friendly way to produce the compound.

Antitumor Activity

The benzothiazoyl-moiety, which can be synthesized using 2-(4-Methoxyphenyl)benzaldehyde, is a structure element of compounds with potent and selective antitumor activity . For instance, 2-(4-aminophenyl)benzothiazoles exhibit nanomolar inhibitory activity against a range of human breast, ovarian, colon, and renal cell lines in vitro .

Pharmaceutical Utilities

Benzothiazoles, which can be synthesized using 2-(4-Methoxyphenyl)benzaldehyde, have been used in the treatment of various diseases such as inflammatory diseases, epilepsy, analgesia, viral infections, cancer, and tuberculosis .

Organic Chemistry Research

2-(4-Methoxyphenyl)benzaldehyde is a valuable compound in organic chemistry research and is used in various reactions to study the properties and behavior of other compounds .

properties

IUPAC Name

2-(4-methoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFQIZQKPSRFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362671
Record name 2-(4-methoxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)benzaldehyde

CAS RN

16064-04-3
Record name 2-(4-methoxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16064-04-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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